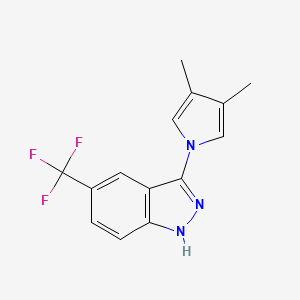

3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1h-indazole

Description

Properties

IUPAC Name |

3-(3,4-dimethylpyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3/c1-8-6-20(7-9(8)2)13-11-5-10(14(15,16)17)3-4-12(11)18-19-13/h3-7H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFAWAUTVQZWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C1C)C2=NNC3=C2C=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole typically involves multiple steps, starting with the preparation of the pyrrole and indazole precursors. These precursors are then coupled using specific reaction conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Synthetic Approaches to Indazole Derivatives

Indazole cores are commonly synthesized via cyclization, coupling, or annulation reactions. While the provided sources do not specify the synthesis of the exact target compound, key methodologies include:

-

Palladium-catalyzed ring-opening reactions : For polysubstituted pyrazoles (and indirectly, indazoles) using hydrazones and azirines .

-

Copper-mediated trifluoromethylation : A domino sequence involving cyclization and CF₃ incorporation at room temperature .

-

Multicomponent reactions : Combining vinyl azides, aldehydes, and tosylhydrazines for trisubstituted heterocycles .

These methods suggest potential routes for constructing the indazole scaffold with trifluoromethyl groups, though specific adaptations would be required.

Functionalization of Pyrrole Substituents

The 3,4-dimethylpyrrole moiety in the target compound could be introduced via:

-

Coupling reactions : Using peptide coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to link pyrrole derivatives to heterocyclic cores (e.g., benzohydrazides in ).

-

Direct substitution : For example, reacting preformed indazole intermediates with activated pyrrole derivatives under catalytic conditions.

Notably, compound 5a–n in demonstrates how pyrrole rings are attached to benzohydrazides via amide bonds, a strategy that could be extrapolated to indazole systems.

Trifluoromethyl Group Incorporation

The trifluoromethyl (-CF₃) group at position 5 of the indazole may be introduced through:

-

Electrophilic trifluoromethylation : Using reagents like trifluoromethyltrimethylsilane (TMSCF₃) in copper-mediated reactions .

-

Radical pathways : As described in the synthesis of 4-(trifluoromethyl)pyrazoles under mild conditions .

The stability of the trifluoromethyl group under reaction conditions (e.g., acidic or basic media) must be considered to avoid decomposition.

Key Challenges and Considerations

-

Regioselectivity : Ensuring proper substitution at positions 3 (pyrrole) and 5 (CF₃) on the indazole requires careful control of reaction parameters.

-

Steric hindrance : The 3,4-dimethylpyrrole group may impede coupling or cyclization steps, necessitating optimized catalysts or temperatures.

-

Compatibility : Sequential reactions must preserve existing functional groups (e.g., avoiding hydrolysis of the pyrrole or indazole rings).

Hypothetical Reaction Scheme

Based on analogous methods:

-

Indazole core formation :

-

Pyrrole introduction :

| Step | Reaction Type | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Cyclization/Trifluoromethylation | Cu(OAc)₂, TMSCF₃, DMF, rt | 5-(Trifluoromethyl)-1H-indazole |

| 2 | Amide Coupling | HBTU, DIPEA, DMF, 0°C to rt | 3-(3,4-Dimethylpyrrol-1-yl) derivative |

Spectroscopic Data (Analogous Compounds)

While direct data for the target compound is unavailable, related structures in show:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole has shown potential as a bioactive molecule

Medicine: The compound's biological activity suggests potential therapeutic applications. It may be explored for its antiviral, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole, a comparative analysis with structurally or functionally related compounds is presented below:

Table 1: Structural and Functional Comparison

Key Insights from Comparison

Core Structure and Substituent Effects: The indazole core in the target compound distinguishes it from pyrazolo-pyrimidine () and furopyrrole () derivatives. The CF₃ group, common to all compared compounds, is a strong electron-withdrawing moiety that enhances metabolic stability and influences electronic properties.

Physicochemical Properties: The high melting point (252–255°C) of the pyrazolo-pyrimidine derivative () suggests greater crystallinity or stability compared to the target compound, though data for the latter are unavailable. The simpler 3-Amino-5-(trifluoromethyl)-1H-indazole has a lower molecular weight (201.15 vs. ~297 for the target), which may correlate with improved bioavailability.

Biological Activity :

- Furopyrrole-carboxhydrazides () exhibit low photosynthetic inhibition but improved activity with nitro or iodo substituents, highlighting the role of electron-withdrawing groups. This parallels the CF₃ group’s electronic effects in the target compound.

- Fluorinated motifs in ’s compound suggest enhanced lipophilicity and target engagement, a feature likely shared by the CF₃-substituted indazole.

Synthetic Considerations :

- The target compound’s synthesis may involve coupling reactions (e.g., Suzuki-Miyaura) to introduce the dimethylpyrrole group, akin to methods described for boronate intermediates in .

Biological Activity

3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₃H₁₂F₃N₃

- Molecular Weight : 255.25 g/mol

Antitumor Activity

Research indicates that indazole derivatives exhibit significant antitumor properties. The compound under discussion has shown potential in inhibiting various cancer cell lines, including breast and pancreatic cancers. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Antitumor Activity of Indazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Compound B | SUIT-2 (Pancreatic) | 15.0 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 10.0 | ROS production |

These findings suggest that the indazole scaffold may be a promising target for developing new anticancer agents.

Anti-inflammatory Activity

Indazole derivatives have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that compounds with trifluoromethyl groups exhibit enhanced anti-inflammatory effects due to their electronic properties, which may stabilize the interactions with target proteins.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Pyrazole derivatives, including those similar to our compound, have been noted for their effectiveness against bacterial strains and fungi. The presence of the pyrrole ring is believed to contribute to this activity by interfering with microbial metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives. Modifications at specific positions on the indazole and pyrrole rings can significantly influence their potency and selectivity.

Key Findings:

- Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.

- Pyrrole Ring Modifications : Altering substituents on the pyrrole ring can improve selectivity towards cancer cells while reducing toxicity to normal cells.

Case Study 1: Indazole Derivative in Cancer Treatment

A study evaluated a series of indazole derivatives in MCF-7 breast cancer cells. The lead compound showed an IC50 value of 12 µM, indicating strong potential for further development as a therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, an indazole derivative was tested for its ability to reduce edema in mice. Results indicated a significant reduction in paw swelling compared to control groups, showcasing its potential as an anti-inflammatory agent.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole?

A common method involves alkylation or substitution reactions using precursors like indazole derivatives. For example, the reaction of 5-(trifluoromethyl)-1H-indazole with 3,4-dimethylpyrrole under nucleophilic aromatic substitution conditions (e.g., DMF as solvent, K₂CO₃ as base, and alkyl halides) can yield the target compound. Optimization of reaction time, temperature (typically 50–80°C), and stoichiometry is critical for purity . Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. Q2: How is structural confirmation performed for this compound?

Key techniques include:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for indazole protons; δ ~2.0–2.5 ppm for methyl groups) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~350–360 m/z) .

Biological Activity and Mechanism

Q. Q3: What biological activities have been reported for trifluoromethyl-substituted indazoles?

Trifluoromethyl groups enhance lipophilicity and metabolic stability, making such compounds potent enzyme inhibitors. For example, analogs like 3-Amino-5-(trifluoromethyl)-1H-indazole exhibit kinase inhibitory activity, while derivatives with pyrrole/pyrazole moieties show potential in modulating photosynthetic electron transport (PET) in chloroplasts . Assays measuring IC₅₀ values against target enzymes (e.g., fluorescence-based kinase assays) are standard .

Q. Q4: How do substituents on the indazole core influence bioactivity?

Electron-withdrawing groups (e.g., -CF₃) at position 5 enhance binding to hydrophobic enzyme pockets. Substitutions at position 3 (e.g., 3,4-dimethylpyrrole) improve selectivity by reducing off-target interactions. Comparative studies using structure-activity relationship (SAR) models and molecular docking (e.g., AutoDock Vina) are advised .

Advanced Research Methodologies

Q. Q5: What strategies optimize yield in large-scale synthesis?

- Catalyst screening : Pd/C or CuI for cross-coupling reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity .

- Process monitoring : In-situ FTIR or HPLC tracks intermediate formation and purity .

Q. Q6: How are computational methods applied to study this compound?

- Molecular dynamics (MD) simulations : Assess binding stability with target proteins (e.g., kinases) .

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Analytical Challenges and Solutions

Q. Q7: What are common purity issues, and how are they resolved?

- Byproduct formation : Alkylation at unintended positions due to competing reactivity. Mitigated by using protecting groups (e.g., Boc for amines) .

- Residual solvents : GC-MS or ¹H NMR identifies traces of DMF/DMSO; vacuum drying or lyophilization removes residues .

Q. Q8: How are crystallographic data discrepancies addressed?

Twinned crystals or low-resolution data require iterative refinement in SHELXL. For ambiguous electron density, complementary techniques like powder XRD or solid-state NMR validate the structure .

Emerging Applications

Q. Q9: What pharmacological potential does this compound hold?

Analogous compounds (e.g., Berotralstat) target proteases or kinases in diseases like hereditary angioedema. In vitro assays (e.g., enzyme inhibition in HEK293 cells) and in vivo pharmacokinetic studies (e.g., rodent models) are critical for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.